molecular formula C16H17FN2O4S B6542918 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 1060306-52-6

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide

Cat. No.: B6542918
CAS No.: 1060306-52-6
M. Wt: 352.4 g/mol
InChI Key: ZDAXMSGYLMAGDT-UHFFFAOYSA-N
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Description

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide is a chemical compound with the molecular formula C16H17FNO4S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxy group, a fluorine atom, and a benzenesulfonamido group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxy-3-fluorobenzenesulfonyl chloride and 4-aminophenylacetamide.

    Reaction: The 4-ethoxy-3-fluorobenzenesulfonyl chloride is reacted with 4-aminophenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and the sulfonamido group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-methylacetamide
  • 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, fluorine atom, and sulfonamido group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[(4-ethoxy-3-fluorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-2-23-15-8-7-13(10-14(15)17)24(21,22)19-12-5-3-11(4-6-12)9-16(18)20/h3-8,10,19H,2,9H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXMSGYLMAGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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